Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Description
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (CAS: N/A) is a boronate ester featuring a methyl ester moiety and a tetramethyl dioxaborolane (pinacol boronate) group. It is synthesized via a two-step procedure starting from a boronic acid precursor, as demonstrated in . The compound is obtained in 54% yield, with ¹H-NMR data confirming its structure: δH 3.65 (s, 3H, ester -OCH₃), 2.32 (t, J = 7.6 Hz, 2H, CH₂ adjacent to ester), and 1.24 (s, 12H, pinacol methyl groups) . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester group, particularly in pharmaceutical synthesis and materials science .
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7-9(13)14-5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKMCQYEDBFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Reaction Conditions
The synthesis begins with the reaction of a methyl 4-halobutanoate derivative (e.g., methyl 4-bromobutanoate) with a tetramethyl-1,3,2-dioxaborolane precursor. The process typically employs a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium acetate. Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) ensure moisture-free conditions, critical for boronic ester stability.
Mechanistic Pathway
The reaction follows a Suzuki-Miyaura coupling mechanism, where oxidative addition of the alkyl halide to the palladium catalyst precedes transmetallation with the boronic acid derivative. Reductive elimination yields the target compound. Key challenges include avoiding protodeboronation side reactions, which are mitigated by maintaining inert atmospheres and low temperatures (0–25°C).
Yield and Purification
Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients, achieving yields of 65–85%. Nuclear magnetic resonance (NMR) analysis confirms structural integrity, with characteristic peaks at δ 1.25 ppm (tetramethyl-dioxaborolane) and δ 3.65 ppm (methyl ester).
β-Boration of α,β-Acetylenic Esters
Copper-Catalyzed Borylation
A modified β-boration protocol involves treating methyl propiolate derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of CuCl and Xantphos ligand. Sodium tert-butoxide (NaOt-Bu) serves as the base, with methanol as a proton source to stabilize intermediates. The reaction proceeds in THF at room temperature under nitrogen, achieving regioselective borylation at the β-position.
Table 1: Optimization of Copper-Catalyzed β-Boration
Stereochemical Outcomes
The reaction produces Z-alkene boronic esters due to syn-addition of the boron moiety to the triple bond. Nuclear Overhauser effect (NOE) spectroscopy confirms stereochemistry, with coupling constants (J = 18.3 Hz) indicative of trans-vinylic protons.
Transition Metal-Catalyzed Borylation of Cyclopropanols
Nickel-Mediated Ring Opening
Cyclopropanol derivatives undergo nickel-catalyzed ring opening with B₂pin₂ to form γ-borylated esters. NiBr₂(dtbbpy) (dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine) facilitates oxidative addition, while sodium iodide (NaI) enhances boron-electrophile coupling.
Stepwise Procedure
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Cyclopropanol Synthesis : Simmons-Smith reaction of methyl butyrate with diethylzinc yields methyl cyclopropanol-carboxylate.
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Borylation : Treatment with B₂pin₂ and NiBr₂(dtbbpy) in dichloromethane (DCM) at 40°C for 6 hours.
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Workup : Filtration through Celite and vacuum distillation isolate the product in 64–77% yield.
Table 2: Comparative Analysis of Preparation Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Alkyl Halide Coupling | Pd(dppf)Cl₂ | 65–85 | >95 | Scalability |
| Copper β-Boration | CuCl/Xantphos | 85–99 | >98 | Stereoselectivity |
| Nickel Cyclopropanol | NiBr₂(dtbbpy) | 64–77 | >90 | Functional Group Tolerance |
Challenges and Mitigation Strategies
Moisture Sensitivity
The boronic ester’s susceptibility to hydrolysis necessitates rigorous drying of glassware and solvents. Molecular sieves (3Å) are added to reaction mixtures to scavenge trace water.
Chemical Reactions Analysis
Cross-Coupling Reactions
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate participates in Suzuki-Miyaura cross-coupling with aryl halides or triflates via palladium catalysis. The boronate ester acts as a nucleophilic partner, transferring the boron-bound alkyl group to an electrophilic aromatic system.
Key Conditions
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Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf)
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Bases: Na₂CO₃ or K₃PO₄
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Solvents: THF/H₂O or DME/H₂O mixtures
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Temperature: 80–100°C
Example Reaction
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Aryl bromides | Alkyl-aryl coupled products | 70–88% | PdCl₂(dppf), THF/H₂O, 80°C |
| Heteroaryl triflates | Heterocyclic derivatives | 65–72% | Pd(PPh₃)₄, DME/H₂O, 90°C |
Hydroboration Reactions
The compound facilitates anti-Markovnikov hydroboration of terminal alkynes and alkenes, forming stable alkylboronates. The dioxaborolane ring enhances regioselectivity and stabilizes intermediates.
Mechanism
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Oxidative Addition : Au or Pt nanoparticles activate the alkyne/alkene.
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Boron Transfer : The boronate ester donates a boron atom to the β-carbon.
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Protonolysis : Workup with H₂O₂/NaOH yields secondary alcohols .
Example
Borylation Reactions
The compound serves as a borylating agent in C–H activation and functionalization. Under palladium catalysis, it introduces boron groups into benzylic or allylic positions.
Notable Applications
-
Benzylic Borylation :
-
Allylic Borylation :
Catalyzed by Ir(I) complexes, forming allylboronates for stereoselective synthesis .
Copper-Catalyzed Coupling
In the presence of Cu(I), the compound couples with aryl iodides to form alkyl-aryl ethers or esters.
Conditions
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Catalyst: CuI
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Ligand: 1,10-Phenanthroline
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Solvent: DMF, 120°C
Example
Rhodium-Catalyzed Asymmetric Reactions
Chiral Rh complexes enable enantioselective additions to α,β-unsaturated ketones, producing boronate-containing esters with >90% ee .
Stability and Transesterification
The dioxaborolane ring confers stability under acidic and basic conditions but undergoes transesterification with alcohols in the presence of Lewis acids (e.g., BF₃·OEt₂).
Reaction
Comparative Reactivity
| Reaction Type | Key Feature | Efficiency |
|---|---|---|
| Suzuki-Miyaura Coupling | Broad substrate scope, high yields | ★★★★★ |
| Hydroboration | Anti-Markovnikov selectivity | ★★★★☆ |
| Borylation | Compatible with inert C–H bonds | ★★★☆☆ |
| Transesterification | Rapid under mild conditions | ★★★★★ |
Scientific Research Applications
Organic Synthesis
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is primarily utilized as a versatile building block in organic synthesis. Its applications include:
- Cross-Coupling Reactions : The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Biologically Active Compounds
Research demonstrates that this compound can serve as an intermediate in synthesizing biologically active molecules. For instance, it has been employed in the synthesis of novel anti-cancer agents through strategic coupling reactions that enhance therapeutic efficacy while minimizing side effects .
Medicinal Chemistry
The potential medicinal applications of this compound are linked to its boron content, which has been associated with various biological activities:
- Anti-inflammatory Properties : Boron-containing compounds have shown promise in modulating inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
- Anticancer Activity : Preliminary studies suggest that compounds with boron can interact with biological molecules, potentially leading to anticancer effects. Further research is needed to elucidate the specific mechanisms by which this compound may exert such effects.
Materials Science
In materials science, this compound is utilized for developing advanced materials due to its unique chemical properties:
Mechanism of Action
The mechanism by which Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate exerts its effects involves the formation of boron-carbon bonds. The boronic ester group interacts with various molecular targets, facilitating the formation of new chemical bonds. This interaction is crucial in cross-coupling reactions, where the compound acts as a key reagent in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The reactivity and applications of boronate esters are highly dependent on their substituents. Below is a comparative analysis of Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate with analogous compounds:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Electronic Effects: The ester group in Methyl 4-(tetramethyl-dioxaborolan-yl)butanoate is electron-withdrawing, which enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki couplings compared to electron-donating groups (e.g., alkyl chains) .
- Heterocyclic Derivatives: Pyrazole-containing boronate esters (e.g., 1-Methyl-3-(tetramethyl-dioxaborolan-yl)-1H-pyrazole) are prioritized in drug discovery due to their ability to interact with biological targets via hydrogen bonding .
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction () is a cornerstone application for boronate esters. Comparative reactivity notes:
- Ester vs. Ketone: Methyl 4-(tetramethyl-dioxaborolan-yl)butanoate’s ester group offers better stability than ketone derivatives (e.g., 4-(tetramethyl-dioxaborolan-yl)butan-2-one), which may undergo undesired side reactions under basic conditions .
- Heterocyclic Derivatives: Pyrazole-based boronates exhibit unique reactivity in C–H borylation and tandem coupling reactions, expanding their utility beyond traditional Suzuki applications .
Biological Activity
Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a chemical compound characterized by its unique dioxaborolane moiety, which is of significant interest in various scientific research applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H21BO4
- CAS Number : 2222868-64-4
- Appearance : White to off-white crystalline solid
- Melting Point : 80°C to 84°C
The dioxaborolane ring structure enhances the stability and solubility of the compound in organic solvents, making it suitable for various applications in medicinal chemistry and biochemistry .
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds containing boron have been extensively studied for their potential therapeutic effects. Boron compounds are known for their anti-inflammatory , anticancer , and antimicrobial properties . The interaction of boron-containing compounds with biological molecules can significantly influence their function and therapeutic efficacy.
Potential Therapeutic Effects
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Anticancer Properties :
- Boron compounds have shown promise in cancer therapy due to their ability to interact with nucleophiles in cancer cells. The unique structure of this compound may facilitate such interactions, potentially leading to selective toxicity against cancer cells.
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Anti-inflammatory Effects :
- Studies indicate that boron compounds can modulate inflammatory pathways. Research on similar boron-containing compounds suggests that this compound may exhibit similar effects, although specific studies are needed to confirm this.
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Antimicrobial Activity :
- Compounds with boron structures have been evaluated for their antimicrobial properties against various pathogens. The potential of this compound in this area remains to be explored through targeted studies.
Synthesis Methods
This compound can be synthesized through several methods involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves:
- Formation of Dioxaborolane Ring : Utilizing boronic acids or esters in the presence of appropriate catalysts.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | C14H19BO4 | Contains a benzoate structure; used in similar synthetic applications |
| tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | C16H25BN2O4 | Incorporates pyridine; exhibits different reactivity patterns |
| (S)-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate | C11H21BO4 | Stereoisomer; may exhibit different biological activities |
This comparison highlights the unique characteristics of this compound that may influence its biological activity and potential applications.
Research Findings and Case Studies
While direct studies on this compound are sparse, related research indicates that boron-containing compounds can effectively inhibit certain biological pathways. For instance:
- Inhibition Studies : Some boron compounds have shown effectiveness as enzyme inhibitors by forming reversible covalent bonds with diols and other nucleophiles.
- Cell Proliferation Assays : Related compounds have exhibited significant inhibition of cell proliferation in cancer cell lines while demonstrating lower toxicity towards normal cells.
Q & A
Q. What are the standard synthetic routes for Methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate in academic research?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves esterification of 4-boronobutyric acid derivatives with methanol under acidic catalysis, followed by protection of the boronic acid group as a pinacol ester. Alternatively, transesterification of pre-formed boronate esters with methyl esters can be employed. Key steps include anhydrous conditions to prevent hydrolysis and catalytic palladium complexes for cross-coupling intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms ester and boronate functionality (e.g., methyl ester resonance at ~3.6 ppm; tetramethyl dioxaborolane signals at 1.0-1.3 ppm).
- ¹¹B NMR : Identifies boronate coordination (sharp singlet near 30 ppm).
- IR Spectroscopy : Detects ester carbonyl (~1720 cm⁻¹) and B-O stretching (~1350 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .
Q. How is the compound purified after synthesis?
Purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) to separate boronate esters from unreacted precursors. Recrystallization from ethanol/water mixtures can enhance purity. For air-sensitive intermediates, flash chromatography under inert atmospheres is recommended .
Advanced Research Questions
Q. What strategies minimize ester hydrolysis during Suzuki-Miyaura coupling reactions?
- Solvent Choice : Use anhydrous THF or dioxane to limit water exposure.
- Catalyst Optimization : Pd(PPh₃)₄ or SPhos-ligated palladium reduces side reactions.
- Temperature Control : Maintain reactions at 60-80°C to balance reactivity and stability.
- Additives : Include molecular sieves or potassium carbonate to scavenge trace water .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Density Functional Theory (DFT) calculations assess transition states for transmetallation and reductive elimination steps. For example, modeling the boronate’s Lewis acidity (via Fukui indices) predicts its oxidative addition efficiency. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .
Q. What crystallographic challenges arise in structural determination, and how are they addressed?
- Disorder in Boronate Groups : Tetramethyl dioxaborolane rings often exhibit rotational disorder. Refinement in SHELXL (using PART and SIMU constraints) improves model accuracy.
- Weak Diffraction : Low-temperature data collection (100 K) enhances resolution.
- Twinned Crystals : Implement HKLF 5 format in SHELX for twin refinement .
Q. How do steric effects influence regioselectivity in derivatization reactions?
The methyl ester and bulky tetramethyl dioxaborolane create steric hindrance, favoring reactions at the less hindered β-position of the butanoate chain. Computational steric maps (e.g., using SambVca) quantify % buried volume to guide substrate design .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?
Discrepancies in yields often stem from:
- Base Sensitivity : K₂CO₃ vs. Cs₂CO₃ can alter reaction pathways.
- Pd Ligand Effects : Bulky ligands (e.g., XPhos) improve sterically hindered couplings but may slow transmetallation. Systematic screening via Design of Experiments (DoE) methodologies identifies optimal conditions .
Methodological Tables
Table 1: Key Crystallographic Parameters from Representative Studies
| Parameter | Value (Example) | Refinement Software |
|---|---|---|
| Space Group | P2₁/c | SHELXL-2018 |
| R-factor | 0.042 | |
| Disorder Handling | PART/SIMU constraints |
Table 2: Optimized Suzuki-Miyaura Reaction Conditions
| Condition | Optimal Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | |
| Base | K₃PO₄ | |
| Solvent | Dioxane/H₂O (9:1) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
